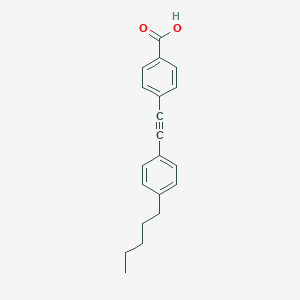

4-((4-Pentylphenyl)ethynyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-pentylphenyl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O2/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(21)22/h6-9,12-15H,2-5H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVMCIKQNOCQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 4 4 Pentylphenyl Ethynyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.nethilarispublisher.comdeanfrancispress.com For 4-((4-Pentylphenyl)ethynyl)benzoic acid, the most logical disconnection is at the ethynyl (B1212043) bond, which simplifies the molecule into two key precursors: a substituted benzoic acid and a substituted phenylacetylene. scitepress.orgamazonaws.com This approach is favored because it breaks the molecule into two similarly complex fragments, which is often an efficient strategy in synthesis. deanfrancispress.com

Specifically, the primary disconnection breaks the C(sp)-C(sp) bond of the ethynyl linker. This leads to two synthons: a 4-ethynylbenzoic acid synthon and a 4-pentylphenyl synthon. The corresponding synthetic equivalents for these synthons would be 4-iodobenzoic acid and 1-ethynyl-4-pentylbenzene, or alternatively, 4-ethynylbenzoic acid and 1-iodo-4-pentylbenzene. This strategy is guided by the reliability of forming carbon-carbon bonds, particularly through well-established cross-coupling reactions. amazonaws.com

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Bond Formation (e.g., Sonogashira Coupling)

The formation of the crucial ethynyl bond in this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, with the Sonogashira coupling being a prominent example. wikipedia.orgsynarchive.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is widely used due to its mild reaction conditions and tolerance of various functional groups. wikipedia.orgresearchgate.net

The general scheme for the Sonogashira coupling in this context would be the reaction of 4-iodobenzoic acid with 1-ethynyl-4-pentylbenzene. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, and co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. wikipedia.org

Optimization of Reaction Parameters and Catalytic Systems for Efficiency

The efficiency of the Sonogashira coupling can be significantly influenced by various reaction parameters. Key factors include the choice of catalyst, solvent, base, and temperature. kaust.edu.sa For instance, the catalyst loading can sometimes be reduced without compromising the yield, which is economically and environmentally beneficial. kaust.edu.sa The reaction can be performed under aerobic conditions and in aqueous media, contributing to a more sustainable process. organic-chemistry.orgkaust.edu.sa

The choice of palladium catalyst and ligands is critical. While traditional systems often use palladium(II) complexes that are reduced in situ, more advanced catalysts, such as those with bulky N-heterocyclic carbene (NHC) ligands, have been developed to improve catalytic activity and stability. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.orgrsc.orgnih.gov

Table 1: Optimization of Sonogashira Coupling Parameters

| Parameter | Variation | Effect on Yield and Efficiency |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C | Activity and stability can be modified by ligand choice. libretexts.org |

| Co-catalyst | CuI, Copper-free systems | CuI increases reaction rate but can lead to homocoupling. wikipedia.orgrsc.org |

| Solvent | Toluene, DMF, Et₃N, Water | Solvent choice affects solubility and reaction rate. rsc.orgmdpi.com |

| Base | Et₃N, K₂CO₃, Cs₂CO₃ | A base is required to neutralize the HX formed. wikipedia.orglibretexts.org |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rate but may lead to side reactions. kaust.edu.sa |

Ligand Effects on Reaction Yields and Selectivity

The ligands coordinated to the palladium center play a crucial role in the Sonogashira coupling. libretexts.org They can influence the catalyst's stability, activity, and selectivity. Electron-rich phosphine ligands, for example, can enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. libretexts.org Sterically bulky ligands can promote the reductive elimination step, leading to faster product formation. libretexts.org

N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium in Sonogashira reactions, often leading to higher yields and allowing for lower catalyst loadings. libretexts.orgnih.gov The choice of ligand can also be critical in copper-free Sonogashira couplings. libretexts.org

Protecting Group Strategies for Carboxylic Acid and Alkynyl Moieties

In the synthesis of this compound, protecting groups may be necessary to prevent unwanted side reactions involving the carboxylic acid and terminal alkyne functionalities. wikipedia.org

The acidic proton of the carboxylic acid can interfere with the basic conditions of the Sonogashira coupling. youtube.com Therefore, it is often protected as an ester, such as a methyl or ethyl ester. This ester group is stable under the coupling conditions and can be readily hydrolyzed back to the carboxylic acid in a subsequent step. youtube.com A "traceless" protecting strategy has also been described where silyl (B83357) groups are installed in situ on the carboxylate. escholarship.orgacs.org

The terminal alkyne can also be protected, for example, with a trimethylsilyl (B98337) (TMS) group. gelest.com This is particularly useful to prevent homocoupling of the alkyne (Glaser coupling), which is a common side reaction. rsc.org The TMS group can be easily removed under mild basic or fluoride-mediated conditions to regenerate the terminal alkyne for the coupling reaction. gelest.com

Advanced Purification Techniques for High-Purity Compound Isolation

The purification of this compound is crucial for its application in liquid crystals, as impurities can significantly affect the material's properties. Standard purification techniques include recrystallization, column chromatography, and filtration. rochester.eduwikipedia.org

For liquid crystal materials, specialized purification methods are often employed. These can include zone refining and sublimation to achieve very high purity. Another technique involves applying an electric field to a liquid crystal material to separate ionic impurities. google.com The use of activated carbon or porous metal-organic frameworks (MOFs) can also be effective in removing impurities. google.comoptica.org The choice of purification method depends on the nature of the impurities and the desired purity level.

Table 2: Advanced Purification Techniques

| Technique | Description | Application for Liquid Crystals |

|---|---|---|

| Recrystallization | Dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities in the solution. rochester.edu | A common and effective method for solid compounds. |

| Column Chromatography | Separating components of a mixture based on their differential adsorption onto a stationary phase. | Useful for separating compounds with different polarities. |

| Zone Refining | A method of purifying a crystalline solid in which a narrow molten zone travels through the material, concentrating impurities in the melt. | Can achieve very high purity levels. |

| Electric Field Purification | Applying an electric field to a liquid crystal to migrate ionic impurities to the electrodes. google.com | Effective for removing ionic contaminants. |

| Adsorption | Using materials like activated carbon or MOFs to adsorb impurities from a solution. google.comoptica.org | Can remove specific types of impurities. |

Comparative Analysis of Synthetic Routes for Scalability and Sustainability

When considering the large-scale synthesis of this compound, factors such as cost, safety, and environmental impact become paramount. researchgate.net The Sonogashira coupling, while highly effective, often utilizes expensive palladium catalysts and potentially toxic copper salts and phosphine ligands. nih.govnanochemres.org

Efforts to develop more scalable and sustainable synthetic routes focus on several key areas. These include the use of heterogeneous catalysts that can be easily recovered and reused, minimizing metal contamination in the final product. mdpi.comnanochemres.org The development of copper-free Sonogashira reactions also contributes to sustainability by eliminating the use of a toxic co-catalyst. nih.gov

Advanced Structural Elucidation of 4 4 Pentylphenyl Ethynyl Benzoic Acid and Its Assemblies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules in solution. It provides detailed information about the local chemical environment of each nucleus, enabling the mapping of atomic connectivity and spatial relationships.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, respectively. However, for a molecule like 4-((4-Pentylphenyl)ethynyl)benzoic acid with multiple aromatic signals in narrow chemical shift ranges, 2D NMR techniques are indispensable for definitive assignments. science.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com For this molecule, COSY would be used to:

Confirm the spin systems within the two separate aromatic rings. The protons on the benzoic acid ring would show correlations, as would the protons on the pentylphenyl ring.

Establish the connectivity within the n-pentyl chain by tracing the correlations from the terminal methyl protons through the adjacent methylene (B1212753) groups up to the methylene group attached to the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹JCH). rsc.orgresearchgate.net It is used to assign the carbon signals based on the previously assigned proton signals. For instance, the proton signal for the terminal methyl group of the pentyl chain would show a cross-peak with its corresponding ¹³C signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). youtube.comrsc.org HMBC is crucial for connecting the different structural fragments of the molecule:

Correlations from the protons on the pentylphenyl ring to the ethynyl (B1212043) carbons would confirm the connection between these two moieties.

Correlations from the protons on the benzoic acid ring to the other ethynyl carbon would establish the link to the carboxylic acid end.

Correlations from the aromatic protons adjacent to the carboxyl group to the carbonyl carbon (C=O) would confirm the position of the acid functionality.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (Proton → Carbon) |

| Carboxyl (-COOH) | ~11.0-13.0 | ~172 | H-3/5 → C-7 |

| Aromatic (Benzoic Acid) | |||

| C-1 | - | ~129 | - |

| C-2/6 | ~7.6 | ~130 | H-3/5 → C-1, C-4, C-7 |

| C-3/5 | ~8.1 | ~132 | H-2/6 → C-1, C-4 |

| C-4 | - | ~127 | - |

| Ethynyl (-C≡C-) | |||

| C-8 | - | ~92 | H-2'/6' → C-9 |

| C-9 | - | ~90 | H-2/6 → C-8 |

| Aromatic (Pentylphenyl) | |||

| C-1' | - | ~145 | - |

| C-2'/6' | ~7.5 | ~132 | H-3'/5' → C-1', C-4' |

| C-3'/5' | ~7.2 | ~129 | H-2'/6' → C-1', C-4' |

| C-4' | - | ~120 | - |

| Pentyl Chain | |||

| C-α | ~2.6 | ~36 | H-β → C-1', C-γ |

| C-β | ~1.6 | ~31 | H-α → C-1', H-γ → C-α, C-δ |

| C-γ | ~1.3 | ~31 | H-β → C-α, C-δ, H-δ → C-β, C-ε |

| C-δ | ~1.3 | ~22 | H-γ → C-β, C-ε, H-ε → C-γ |

| C-ε | ~0.9 | ~14 | H-δ → C-γ |

Note: Chemical shifts are estimates based on typical values for similar functional groups and may vary depending on solvent and concentration.

While solution NMR averages out intermolecular interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) provides direct insight into the structure and dynamics in the solid phase. nih.gov For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) is a powerful technique.

The key application of ssNMR would be to study the hydrogen-bonding interactions that lead to the formation of supramolecular assemblies. In the solid state, carboxylic acids typically form hydrogen-bonded dimers. researchgate.net This dimerization significantly influences the local electronic environment, particularly of the carboxyl group. The ¹³C chemical shift of the carbonyl carbon is sensitive to this interaction. Furthermore, if the crystal's asymmetric unit contains more than one molecule in a distinct chemical environment, ssNMR can resolve separate signals for each unique molecule, providing information that is complementary to diffraction data. researchgate.netrsc.org This can help identify the presence of different polymorphs or co-crystals. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular forces. IR and Raman spectroscopy are complementary techniques that provide a characteristic fingerprint of the molecule and its functional groups.

A defining feature in the IR spectrum of this compound is the direct evidence of hydrogen bonding. researchgate.net Carboxylic acids in the solid state or in concentrated solution typically exist as centrosymmetric dimers. This strong hydrogen bonding leads to:

A very broad and intense O-H stretching band, typically observed between 3300 and 2500 cm⁻¹. docbrown.inforesearchgate.net

A shift of the carbonyl (C=O) stretching frequency to a lower wavenumber (typically 1710-1680 cm⁻¹) compared to the free monomer. researchgate.netnih.gov

Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds with high polarizability. core.ac.uk Therefore, the C≡C triple bond and the aromatic ring C=C stretching vibrations are expected to give strong signals in the Raman spectrum. rsc.orgresearchgate.net

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| O-H stretch (H-bonded) | 3300 - 2500 | IR | Very broad and strong; indicative of carboxylic acid dimer formation. docbrown.inforesearchgate.net |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman | Characteristic of sp² C-H bonds. vscht.cz |

| Aliphatic C-H stretch | 2960 - 2850 | IR, Raman | Asymmetric and symmetric stretches of CH₃ and CH₂ groups in the pentyl chain. |

| C≡C stretch | 2230 - 2100 | Raman (strong), IR (weak) | Characteristic of the disubstituted alkyne. Intensity is low in IR due to symmetry. |

| C=O stretch (H-bonded) | 1710 - 1680 | IR (strong) | Lower frequency than a free carboxylic acid due to intermolecular hydrogen bonding. researchgate.netnih.gov |

| Aromatic C=C stretch | 1610 - 1580, 1500 - 1400 | IR, Raman (strong) | Skeletal vibrations of the phenyl rings. vscht.cz |

| C-O stretch / O-H bend | 1440 - 1395, 1300 - 1200 | IR | Coupled vibrations involving the carboxylic acid group. |

X-ray Diffraction (XRD) for Crystalline and Supramolecular Order

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on molecular geometry, conformation, and the packing of molecules within the crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) analysis would provide the definitive solid-state structure of this compound. mdpi.commdpi.com The expected outcome is a structure where two molecules are linked by a pair of O—H···O hydrogen bonds, forming a classic centrosymmetric acid-acid dimer. researchgate.netresearchgate.net This R²₂(8) ring motif is a robust and highly predictable supramolecular synthon for carboxylic acids.

SCXRD would yield precise data on:

Bond lengths and angles: Confirming the geometry of the phenyl rings, the linear ethynyl linker, and the pentyl chain.

Molecular conformation: Determining the planarity of the aromatic core and the torsion angles associated with the carboxylic acid group.

Crystal packing: Revealing how the hydrogen-bonded dimers arrange in the crystal lattice, likely involving π-π stacking interactions between the aromatic systems and van der Waals interactions between the pentyl chains.

Table 3: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Example Value |

| Empirical formula | C₂₀H₂₀O₂ |

| Formula weight | 292.37 |

| Crystal system | Monoclinic or Triclinic |

| Space group | e.g., P2₁/c or P-1 |

| a (Å) | ~6-10 |

| b (Å) | ~5-8 |

| c (Å) | ~25-30 |

| β (°) | ~90-105 |

| Volume (ų) | ~1500-2000 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (Mg m⁻³) | ~1.2-1.3 |

| Hydrogen-bond motif | R²₂(8) |

Note: These values are hypothetical, based on typical data for similar organic molecules. researchgate.netresearchgate.net

The elongated, rigid, rod-like shape of this compound makes it a candidate for forming liquid crystalline phases (mesophases) upon heating. These phases possess a degree of order between that of a crystalline solid and an isotropic liquid. SAXS is an essential tool for characterizing the long-range order and nanostructures present in such mesophases.

If the compound exhibits a nematic phase, SAXS would show a broad, diffuse scattering peak corresponding to the average intermolecular distance. If it forms more ordered smectic phases (e.g., Smectic A or Smectic C), where molecules are arranged in layers, SAXS would reveal one or more sharp Bragg peaks. The position of these peaks (q) can be used to calculate the layer spacing (d-spacing) using Bragg's law (d = 2π/q), providing direct information about the nanoscale organization of the molecular assemblies.

Electron Microscopy Techniques (e.g., TEM, SEM, AFM) for Morphological Analysis of Self-Assembled Structures

The intricate supramolecular architectures arising from the self-assembly of this compound are often investigated using high-resolution imaging techniques. Electron microscopy and scanning probe microscopy are indispensable tools for visualizing the morphology of these assemblies, providing direct evidence of their size, shape, and hierarchical organization. Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) offer complementary information, crucial for a comprehensive understanding of the nanoscale and microscale structures formed through non-covalent interactions.

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the high-resolution morphology of self-assembled nanostructures. In studies of compounds analogous to this compound, such as other phenylethynyl-based molecules, TEM has been instrumental in identifying the formation of one-dimensional nanostructures like fibers and ribbons. For analysis, a dilute solution of the self-assembled material is typically drop-cast onto a TEM grid (e.g., carbon-coated copper grid) and the solvent is allowed to evaporate. The resulting images can reveal the width, length, and fine details of the assembled structures. For instance, in related systems, TEM has shown the formation of long, entangled fibrillar networks, which are responsible for the gelation of organic solvents. The high contrast images can also help in identifying any twisting or helicity in the nanofibers.

Atomic Force Microscopy (AFM) is a scanning probe technique that not only provides high-resolution topographical images of the self-assembled structures but can also probe their mechanical properties. AFM is particularly advantageous as it can be performed in both air and liquid environments, allowing for the study of the self-assembly process in situ. In the context of molecules similar to this compound, AFM has been used to characterize the height, width, and periodicity of self-assembled nanofibers and nanoribbons on various substrates, such as mica or silicon wafers. The tapping mode is often employed to minimize damage to the soft, self-assembled structures. The data obtained from AFM can provide quantitative information on the dimensions of the assemblies, which is crucial for understanding the packing of the molecules.

The following table summarizes hypothetical, yet representative, data that could be obtained from these microscopy techniques for the analysis of self-assembled structures of this compound in a given solvent system.

| Microscopy Technique | Observed Morphology | Width (nm) | Height (nm) | Length (µm) |

| TEM | Nanofibers | 10 - 20 | - | > 5 |

| SEM | Interconnected fibrillar network | 15 - 25 (fiber bundles) | - | - |

| AFM | Individual nanoribbons | 50 - 100 | 2 - 5 | 1 - 10 |

Computational and Theoretical Investigations of 4 4 Pentylphenyl Ethynyl Benzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and molecular orbitals of molecules like 4-((4-Pentylphenyl)ethynyl)benzoic acid. DFT methods can accurately simulate various physical and chemical properties. nih.gov For instance, the B3LYP/6-311++G(d,p) basis set is commonly used for such calculations. mdpi.comresearchgate.net These calculations provide insights into the optimized geometrical structure, electronic features, and vibrational characteristics of the molecule. mdpi.com

Key outputs from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. These calculations can also reveal that charge transfer occurs within the molecule. mdpi.com Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular bonding and charge transfer or conjugate interactions within the molecular system. nih.gov

Conformational Analysis and Energy Minimization of the Molecule

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and its influence on the molecule's properties. For molecules like this compound, which possess rotatable bonds, multiple conformations can exist. Computational methods are employed to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface.

Energy minimization calculations, often performed using DFT, systematically explore different rotational angles of the flexible parts of the molecule, such as the pentyl group and the bond connecting the phenyl rings, to find the lowest energy structure. The optimized geometric structure is essential for subsequent calculations of other molecular properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used to predict the isotropic chemical shifts for ¹H and ¹³C NMR spectra. researchgate.net For benzoic acid derivatives, the calculated chemical shifts are often found to be in good agreement with experimental values. mdpi.com For example, the proton of the carboxylic acid group typically appears at a high chemical shift value (downfield) in the ¹H NMR spectrum. mdpi.comdocbrown.info

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculated vibrational spectra are often scaled by a factor to better match the experimental spectra. researchgate.net For benzoic acid and its derivatives, characteristic vibrational modes include the C=O stretching of the carboxylic acid group, which is typically observed in the range of 1740–1660 cm⁻¹. mdpi.com The O-H stretching vibration is also a prominent feature, often appearing as a broad band in the IR spectrum due to hydrogen bonding. mdpi.com The Potential Energy Distribution (PED) analysis helps in the assignment of the calculated vibrational frequencies to specific atomic motions within the molecule. researchgate.net

Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value/Range | Method |

| ¹H NMR Chemical Shift (COOH) | ~8.25 - 8.57 ppm | DFT/GIAO |

| ¹H NMR Chemical Shift (Aromatic) | ~7.12 - 8.30 ppm | DFT/GIAO |

| IR Frequency (C=O stretch) | ~1708 - 1776 cm⁻¹ | DFT/B3LYP |

| IR Frequency (O-H stretch) | ~3600 - 3400 cm⁻¹ | DFT/B3LYP |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly useful for investigating the dynamic behavior and aggregation of molecules like this compound. mdpi.comaston.ac.uk All-atom MD simulations, where every atom is explicitly represented, can provide detailed insights into these processes. nih.gov

The simulations typically start with a random arrangement of molecules in a simulation box, and their trajectories are calculated by integrating Newton's laws of motion. mdpi.com These simulations can reveal how molecules self-assemble into larger structures, such as dimers, oligomers, and aggregates. mdpi.comnih.gov The formation of β-sheet structures and hydrogen bonds can be monitored throughout the simulation to understand the stability of the aggregates. mdpi.com

Elucidation of Intermolecular Interaction Potentials and Self-Assembly Propensity

The self-assembly of this compound is driven by a combination of intermolecular interactions. MD simulations can help to elucidate the nature and strength of these interactions.

Hydrogen Bonding: The carboxylic acid groups can form strong hydrogen bonds, leading to the formation of dimers. vjst.vn This is a key interaction driving the self-assembly process.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, which contributes to the stability of the aggregated structures.

Van der Waals Interactions: The pentyl chains and other nonpolar parts of the molecule interact through weaker van der Waals forces.

Predictive Modeling of Phase Transitions and Mesophase Formation

Molecules like this compound, with their rigid rod-like structure, are known to exhibit liquid crystalline phases (mesophases). MD simulations can be used to predict the conditions under which these phase transitions occur. By simulating the system at different temperatures, one can observe the transitions between the solid, liquid crystal, and isotropic liquid phases.

For similar calamitic (rod-like) liquid crystals, it has been shown that the length of the alkyl chain can influence the type and stability of the mesophases formed. researchgate.net For example, longer chains can favor the formation of smectic phases over nematic phases. researchgate.net Predictive modeling can help to understand how the specific structure of this compound influences its mesomorphic behavior.

Predictive Modeling of Molecular Packing and Crystal Lattice Structures

Predicting the crystal structure of a molecule from its chemical diagram is a challenging but important area of computational chemistry. Various computational methods are used to predict the most likely packing arrangements of molecules in a crystal lattice. These methods involve generating a large number of possible crystal structures and then ranking them based on their calculated lattice energies.

Computational Design Strategies for Structural Analogs with Tuned Properties

Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for the rational design of structural analogs of this compound with specifically tuned properties. mdpi.comscipublications.com By systematically modifying the molecular structure in silico, researchers can predict the resulting changes in electronic, geometric, and mesomorphic characteristics before undertaking complex and time-consuming synthesis. rochester.edu This predictive capability accelerates the discovery of novel materials with desired functionalities, especially in the realm of liquid crystals. szfki.humdpi.com

The design strategies for analogs of this compound primarily revolve around modifications to three key components of the molecule: the terminal alkyl chain, the rigid core, and the terminal polar group.

Modification of the Terminal Alkyl Chain:

The length and nature of the terminal alkyl chain, in this case, the pentyl group, significantly influence the melting point and the stability of the liquid crystal phases. nih.gov Computational studies on homologous series of liquid crystals have shown that increasing the chain length generally affects the molecular polarizability and can lead to a decrease in the nematic-isotropic transition temperature (TNI). researchgate.netnih.gov Shorter alkyl chains may favor nematic phases, while longer chains can promote the formation of smectic phases due to increased van der Waals interactions and a tendency for microphase separation. nih.gov

Table 1: Predicted Effects of Alkyl Chain Modification on the Properties of this compound Analogs

| Modification | Predicted Effect on Molecular Properties | Predicted Effect on Mesomorphic Behavior |

| Shortening the alkyl chain (e.g., propyl, butyl) | Decreased molecular polarizability, potential increase in melting point. | May stabilize the nematic phase over a broader temperature range. |

| Lengthening the alkyl chain (e.g., hexyl, heptyl) | Increased molecular polarizability, potential for lower melting points. | Increased likelihood of smectic phase formation. nih.gov |

| Introducing branching in the alkyl chain | Disruption of molecular packing, leading to lower clearing temperatures. | Can induce chirality and lead to chiral nematic (cholesteric) phases. |

Modification of the Rigid Core:

The rigid core, consisting of the two phenyl rings linked by an ethynyl (B1212043) group, is crucial for establishing the rod-like molecular shape necessary for liquid crystalline behavior. Modifications to this core can have profound effects on the material's properties.

Substitution on the Phenyl Rings: Introducing substituents, such as fluorine atoms, onto the phenyl rings can alter the molecule's dipole moment, polarizability, and intermolecular interactions. nih.gov Fluorination, for instance, can lead to lower viscosity and is a common strategy in the design of advanced liquid crystal displays. nih.gov Computational studies on fluorinated tolan derivatives have shown that the position and number of fluorine substituents can be systematically varied to fine-tune the mesomorphic properties. rsc.org

Replacement of the Phenyl Rings: Replacing one or both of the phenyl rings with other aromatic systems, such as naphthalene, can increase the rigidity and aspect ratio of the molecule. mdpi.com DFT calculations on naphthalene-based liquid crystal dimers have demonstrated that such modifications significantly influence the molecular bend angle, a critical parameter for the formation of novel phases like the twist-bend nematic (NTB) phase. mdpi.com

Table 2: Predicted Effects of Rigid Core Modification on the Properties of this compound Analogs

| Modification | Predicted Effect on Molecular Properties | Predicted Effect on Mesomorphic Behavior |

| Fluorination of phenyl rings | Altered dipole moment and polarizability, potentially lower viscosity. nih.gov | Can lead to changes in phase transition temperatures and the stability of nematic and smectic phases. rsc.org |

| Introduction of lateral substituents (e.g., methyl, chloro) | Increased molecular breadth, potentially disrupting liquid crystal packing. | Can lower clearing temperatures and may suppress mesophase formation altogether. szfki.hu |

| Replacement of a phenyl ring with naphthalene | Increased molecular rigidity and aspect ratio. | Potential for higher clearing temperatures and the formation of different mesophases, including the NTB phase. mdpi.com |

Modification of the Terminal Polar Group:

The terminal carboxylic acid group plays a vital role in the formation of hydrogen-bonded dimers, which significantly influences the self-assembly and thermal stability of the liquid crystal phases. Computational studies can be employed to explore the effects of replacing the carboxylic acid with other polar functional groups. For example, ester groups are commonly used in liquid crystal design. mdpi.com The choice of the ester's alkyl chain length provides another avenue for tuning the material's properties.

Furthermore, DFT can be used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scipublications.com The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. By modifying the terminal group, it is possible to tune these electronic properties for specific applications, such as in organic electronics.

Table 3: Predicted Effects of Terminal Group Modification on the Properties of this compound Analogs

| Modification | Predicted Effect on Molecular Properties | Predicted Effect on Mesomorphic Behavior |

| Esterification (e.g., -COOCH3, -COOC2H5) | Altered hydrogen bonding capabilities, changes in polarity. | Can lead to different mesophase types and transition temperatures compared to the carboxylic acid dimer. |

| Replacement with a cyano (-CN) group | Increased dipole moment. | Can promote strong antiparallel correlations, favoring nematic phases. |

| Replacement with a nitro (-NO2) group | Strong electron-withdrawing character, significant impact on electronic properties. | Can lead to the formation of highly polar liquid crystal phases. szfki.hu |

Through these computational design strategies, a vast chemical space of potential analogs of this compound can be explored efficiently. The insights gained from these theoretical investigations guide synthetic chemists in targeting molecules with the most promising properties for advanced applications.

Supramolecular Architectures and Self Assembly of 4 4 Pentylphenyl Ethynyl Benzoic Acid

Hydrogen Bonding Networks in Aromatic Carboxylic Acid Systems

Hydrogen bonds are a primary directional force in the self-assembly of molecules containing carboxylic acid functional groups. psu.edu In aromatic carboxylic acids, the stability and geometry of these bonds are fundamental to creating predictable structural motifs. nih.govbritannica.com

The most common and stable hydrogen-bonding motif for carboxylic acids is the formation of a centrosymmetric dimer. nih.govmdpi.com In this arrangement, two molecules of 4-((4-Pentylphenyl)ethynyl)benzoic acid would associate through a pair of O-H···O hydrogen bonds between their carboxyl groups, creating a robust eight-membered ring. nih.govresearchgate.net This dimerization effectively extends the rigid part of the molecule, which is a crucial prerequisite for the formation of liquid crystalline phases. researchgate.netresearchgate.net

For benzoic acid and its derivatives, this dimer is a well-established primary building block in both solution and the solid state. researchgate.netfigshare.com Studies on similar aromatic carboxylic acids confirm that these dimers are the foundational units for further aggregation into higher-order structures. researchgate.netrsc.org While the dimer is the most prevalent motif, catemer, or chain-like, structures can also form under specific conditions, though they are less common for simple benzoic acids. researchgate.net The strong, directional nature of these hydrogen bonds provides the initial framework upon which other, weaker interactions build to create complex architectures.

The solvent plays a critical role in mediating the self-assembly process, as it can compete for hydrogen bonding sites and alter the energetics of aggregation. rsc.orgresearchgate.net The choice of solvent can dictate whether molecules assemble into dimers, extended chains, or remain as solvated monomers. researchgate.netresearchgate.net

Non-polar solvents , such as toluene, tend to promote the formation of hydrogen-bonded dimers, as the solute-solute interactions are more favorable than solute-solvent interactions. researchgate.net

Polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO), can act as strong hydrogen bond acceptors, effectively solvating the carboxylic acid groups and creating an energetic barrier for desolvation, thus inhibiting aggregation and dimer formation. rsc.org

Polar protic solvents , such as water or alcohols, can have a complex effect. While they can form hydrogen bonds with the carboxylic acid, the hydrophobic effect can simultaneously drive the aggregation of the non-polar parts of the molecules. rsc.orgresearchgate.net

Research on various carboxylic acids has shown a direct link between the self-assembly behavior in solution and the final crystalline structure obtained. researchgate.netnih.gov For example, a solvent that promotes dimer formation in solution is more likely to yield a crystal structure based on that dimer motif. researchgate.net The specific interactions between the solute and solvent molecules are therefore a key determinant of the thermodynamic and kinetic outcomes of the self-assembly process. rsc.orgresearchgate.net

Table 1: Effect of Solvent Polarity on Carboxylic Acid Association

| Solvent Type | Interaction with Carboxylic Acid | Expected Effect on Self-Assembly | Reference(s) |

|---|---|---|---|

| Non-polar (e.g., Toluene, Benzene) | Weak solute-solvent interaction. | Promotes dimerization and higher-order association. | researchgate.netresearchgate.net |

| Polar Aprotic (e.g., DMSO) | Strong hydrogen bond acceptor; solvates carboxyl groups. | Inhibits or prevents association; favors monomers. | rsc.org |

| Polar Protic (e.g., Water, Alcohols) | Competes for hydrogen bonds; hydrophobic effect drives aggregation. | Complex; can lead to formation of molecular clusters and aggregates. | rsc.orgresearchgate.net |

π-π Stacking Interactions of Aromatic Cores in Ordered Assemblies

Following the initial dimerization via hydrogen bonding, the extended aromatic cores of this compound molecules can interact through π-π stacking. These interactions, while weaker than hydrogen bonds, are crucial for organizing the dimers into larger, ordered assemblies. researchgate.netresearchgate.net The large, planar surface area provided by the two phenyl rings connected by an ethynyl (B1212043) bridge is ideal for such stacking.

Role of Alkyl Chain Interdigitation and Van der Waals Forces in Packing

The flexible n-pentyl chains of this compound play a critical role in the final packing arrangement of the assembled structures. The organization of these aliphatic tails is primarily governed by ubiquitous, non-directional van der Waals forces. researchgate.netwikipedia.org The strength of these interactions increases with the length of the alkyl chain, as a longer chain provides a larger surface area for interaction. wikipedia.org

In condensed phases, these alkyl chains can either be in a disordered, liquid-like state or adopt a more ordered, interdigitated arrangement where chains from opposing molecules fit together. This interdigitation maximizes van der Waals contacts and contributes significantly to the stability of layered or columnar structures, such as those found in smectic liquid crystals. researchgate.netmdpi.com The length and conformation (e.g., gauche vs. trans) of the alkyl chains have a profound effect on the phase behavior, transition temperatures, and the type of mesophases formed. mdpi.comnih.govresearchgate.net In some complex molecules, the alkyl chains can act as an "entropy reservoir," influencing phase transitions through their conformational disordering. researchgate.net The presence of multiple alkyl chains has been shown to promote the formation of more orderly mesophases. rsc.org

Table 2: Influence of Molecular Components on Supramolecular Interactions

| Molecular Component | Primary Interaction | Role in Self-Assembly | Reference(s) |

|---|---|---|---|

| Carboxylic Acid Group | Hydrogen Bonding | Forms primary dimers and extended chains; highly directional. | nih.govresearchgate.netresearchgate.net |

| Aromatic Core (Phenyl-ethynyl-phenyl) | π-π Stacking | Organizes dimers into larger, stable assemblies (e.g., columns). | researchgate.netfigshare.comrsc.org |

| Pentyl Chain | Van der Waals Forces | Facilitates packing and ordering through interdigitation; influences phase behavior. | wikipedia.orgmdpi.comresearchgate.net |

Formation of Ordered Nanostructures and Fibrous Aggregates

The interplay of directional hydrogen bonding, π-π stacking, and van der Waals forces enables this compound to self-assemble into well-defined, higher-order nanostructures. Amphiphilic molecules of this type are known to form a variety of aggregates, including micelles, vesicles, nanotubes, and nanofibers. researchgate.netresearchgate.net The formation of fibrous aggregates is a common outcome for molecules that combine strong, directional interactions (like the hydrogen-bonded dimer) with stacking capabilities. nih.gov

The mechanism of nanostructure formation is intimately linked to the solvent environment. The process of solvent-induced self-assembly often begins with the formation of primary aggregates, such as dimers, in solution. researchgate.net As the concentration increases or the solvent quality changes (e.g., through evaporation or the addition of a poor solvent), these primary units further associate into larger structures.

For example, studies on other carboxylic acid derivatives have shown that changing the solvent can lead to different self-assembled morphologies, such as honeycomb or strip-like structures at a liquid-solid interface. nih.govacs.org In some cases, perfluoroalkylated benzoic acid derivatives have been shown to act as supramolecular gelators, forming extensive fibrous networks that can trap solvent molecules, a process with potential applications in environmental remediation. nih.gov The specific pathway from individual molecules to macroscopic structures is a hierarchical process, where initial hydrogen-bonded dimers stack into columns, which then associate side-by-side, driven by van der Waals forces between the alkyl chains, to form fibers or lamellar sheets.

In-depth Analysis of this compound Reveals Limited Data on Supramolecular Architectures

However, without specific studies, such as scanning tunneling microscopy (STM) investigations or detailed spectroscopic analyses on the monolayer formation of this compound, any discussion on its specific supramolecular architectures would be purely speculative. Authoritative data on unit cell parameters, molecular orientation on specific surfaces (e.g., gold, silver, or graphite), and the precise role of the pentyl group in directing the two-dimensional assembly are currently absent from the available scientific literature.

Consequently, the creation of a detailed article with data tables on the "," as per the requested outline, cannot be fulfilled at this time due to the lack of specific research findings for this particular compound. Further experimental research is required to elucidate the specific details of its surface-confined self-assembly and the influence of its unique molecular geometry.

Advanced Material Applications and Performance Evaluation Non Biological Focus

Liquid Crystalline Behavior and Mesophase Characterization

The anisotropic, rod-like shape of 4-((4-pentylphenyl)ethynyl)benzoic acid is a strong indicator of potential liquid crystalline behavior. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, possessing both molecular mobility and long-range orientational order. ajrconline.orgijpsonline.com

Thermotropic and Lyotropic Liquid Crystal Formation in Rigid-Rod Mesogens

Thermotropic Behavior: Molecules like this compound are classic examples of calamitic (rod-like) mesogens, which are known to form thermotropic liquid crystal phases upon changes in temperature. ijpsonline.com The rigid central core, consisting of the phenyl-ethynyl-phenyl unit, provides the necessary structural anisotropy, while the flexible pentyl tail helps to lower the melting point and stabilize the liquid crystalline phase (mesophase). ibm.com

A key feature of this molecule is the terminal carboxylic acid group, which can form strong intermolecular hydrogen bonds. This leads to the self-assembly of molecular pairs, or dimers. The resulting dimer has an increased effective length and rigidity, which significantly enhances the stability of the mesophase. This behavior is well-documented in analogous systems like n-alkoxybenzoic acids, where hydrogen bonding is critical for the formation of stable nematic and smectic phases. The specific phases formed (e.g., nematic, with only orientational order, or smectic, with layered positional order) and the transition temperatures depend on the delicate balance of molecular shape, intermolecular forces, and thermal energy. ajrconline.orgdoitpoms.ac.ukmit.edu

Table 1: Illustrative Phase Transitions for Analogous Hydrogen-Bonded Benzoic Acid Liquid Crystals This table shows representative data for a homologous series of 4-(4-alkoxyphenylazo) benzoic acids to demonstrate the typical influence of alkyl chain length on mesophase stability. Specific data for this compound is not available.

| Number of Carbon Atoms in Alkoxy Chain (n) | Transition from Smectic to Nematic (°C) | Transition from Nematic to Isotropic Liquid (°C) | Mesophase Range (°C) |

| 6 | 134 | 225 | 91 |

| 7 | 128 | 230 | 102 |

| 8 | 125 | 240 | 115 |

| 10 | 118 | 245 | 127 |

Data compiled for illustrative purposes based on trends in related compounds.

Lyotropic Behavior: Lyotropic liquid crystals are formed by changing the concentration of a solute in a solvent. nih.gov While the primary structure of this compound is optimized for thermotropic behavior, the hydrophilic carboxylic acid head and the hydrophobic pentylphenyl tail could potentially allow it to form lyotropic phases in certain solvents. nih.gov This would involve the formation of micellar or lamellar structures, though such behavior is more common in more distinctly amphiphilic molecules.

Fundamental Principles of Electro-Optical Switching in Mesophases

Electro-optical switching is a cornerstone of liquid crystal applications, most notably in displays. The principle relies on the dielectric anisotropy of the liquid crystal molecules, meaning their electronic properties are direction-dependent. In a nematic phase, the rod-like molecules tend to align along a common direction, known as the director. ajrconline.orgjbnu.ac.kr

When an external electric field is applied, a dielectric torque is exerted on the molecules. mdpi.com If the molecule has positive dielectric anisotropy, its long axis will align parallel to the field; if it has negative anisotropy, it will align perpendicular to the field. aip.org This field-induced reorientation of the director changes the effective refractive index of the liquid crystal layer. optica.org By placing the liquid crystal cell between crossed polarizers, this change in refractive index can be used to modulate the transmission of light, effectively switching a pixel from a dark to a bright state. jbnu.ac.kraip.org The switching speed is a critical parameter, with the turn-on time being dependent on the applied voltage and the turn-off time governed by the material's viscoelastic properties. optica.orgopticaopen.org

Anisotropy and Orientational Order Parameter Analysis

The defining characteristic of a liquid crystal is its anisotropy. Physical properties such as refractive index, dielectric permittivity, and magnetic susceptibility are different when measured parallel versus perpendicular to the director. This anisotropy is a macroscopic manifestation of the microscopic molecular alignment.

The degree of this alignment is quantified by the orientational order parameter, S (also denoted as Q). idc-online.comtandfonline.com It is defined as:

S = ½ ⟨3cos²θ - 1⟩

where θ is the angle between the long axis of an individual molecule and the director, and the angle brackets denote an average over all molecules.

S = 1 represents a perfectly ordered crystalline state where all molecular axes are parallel to the director.

S = 0 represents a completely random, isotropic liquid state. idc-online.com

For a typical nematic liquid crystal, S is temperature-dependent and generally ranges from 0.3 to 0.7, decreasing as the temperature rises towards the transition to the isotropic phase. idc-online.com

The order parameter is a crucial value as it directly influences the magnitude of the material's anisotropy and, consequently, its performance in optical applications.

Conceptual Approaches in Organic Electronic Applications

The π-conjugated system of this compound makes it a candidate for use as an organic semiconductor. The ability of liquid crystals to self-assemble into ordered domains is highly attractive for optimizing charge transport in electronic devices.

Charge Transport Mechanisms in Ordered Organic Assemblies

In organic semiconductors, charge transport occurs via the movement of charge carriers (electrons or holes) between adjacent molecules. This process is typically described by a charge hopping mechanism, where carriers jump between the π-orbitals of neighboring molecules. nih.govibm.com The efficiency of this hopping is highly sensitive to the distance and relative orientation between the molecules.

Disordered, amorphous organic films suffer from poor charge transport due to inconsistent intermolecular distances and orientations. In contrast, the ordered structures formed in liquid crystal mesophases can significantly enhance charge transport. nih.gov The self-assembly into nematic or, even better, smectic phases brings the π-conjugated cores into close, regular proximity, creating pathways for efficient charge hopping. saintseason.com For a molecule like this compound, the π-system of the tolane core would serve as the conduit for charge carriers. A well-ordered smectic phase, with its layered structure, could provide two-dimensional charge transport pathways, which is beneficial for devices like field-effect transistors.

Material Design for Organic Field-Effect Transistors (OFETs) and Photovoltaics

The specific molecular features of this compound lend themselves to conceptual designs for organic electronic devices.

Organic Field-Effect Transistors (OFETs): An OFET is a switching device where a gate voltage is used to control the flow of current between source and drain electrodes through a semiconductor layer. nih.govleidenuniv.nl High-performance OFETs require organic semiconductors with high charge carrier mobility and a high on/off current ratio. researchgate.net

Material Design: The rigid, π-conjugated tolane core provides the fundamental semiconductor property. The liquid crystalline nature could be exploited to create highly ordered thin films, which is essential for achieving high mobility. rsc.org The orientation of the molecules relative to the electrodes is critical; an alignment where the π-stacking direction is parallel to the current flow is ideal. cloudfront.net

Organic Photovoltaics (OPVs): In OPVs, light is absorbed to create an exciton (B1674681) (a bound electron-hole pair), which must then be separated into free charges at a donor-acceptor interface.

Material Design: The tolane benzoic acid could potentially function as either an electron donor or acceptor, depending on its energy levels (HOMO and LUMO). A particularly interesting feature is the terminal benzoic acid group, which can act as an effective anchoring group. acs.org This allows the molecule to be chemically bound to the surface of metal oxide electrodes, such as titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs) or perovskite solar cells. researchgate.netnih.govrsc.orguq.edu.au This strong binding facilitates efficient electron injection from the organic material into the electrode, a critical step for high device efficiency. uq.edu.au

Table 2: Conceptual Application of Molecular Features in Organic Electronics

| Molecular Feature | Property | Application in OFETs | Application in OPVs/DSSCs |

| Phenyl-ethynyl-phenyl Core | π-conjugated system | Serves as the charge transport channel for holes or electrons. | Acts as the light-absorbing chromophore and charge transport medium. |

| Rigid-Rod Shape & Alkyl Chain | Self-assembly into liquid crystal phases | Promotes formation of highly ordered films, enhancing charge carrier mobility. | Facilitates ordered packing at interfaces, potentially improving charge separation and transport. |

| Benzoic Acid Group | Polar, functional group | Can be used to modify surface energies for better film growth. | Acts as an anchoring group for strong binding to metal oxide electrodes (e.g., TiO₂), enabling efficient charge injection. |

Integration into Photonic Devices and Light-Emitting Systems

The molecular architecture of this compound, featuring a rigid tolane core, makes it a candidate for components in photonic devices and light-emitting systems. The elongated, rod-like shape is conducive to the formation of liquid crystalline phases, which are integral to many optical technologies. aps.orgutoronto.ca While direct integration of this specific compound into commercial photonic devices is not widely documented, its structural motifs are found in materials used for such applications.

Compounds with similar phenyl-ethynyl benzoic acid structures are investigated for their liquid crystal properties, which are crucial for applications in displays and optical switching. The birefringence of such materials allows for the manipulation of light, a key principle in photonic devices. The pentylphenyl group contributes to the mesomorphic (liquid crystal) behavior, influencing the temperature range and stability of these phases.

In the realm of light-emitting systems, organic molecules with extended π-conjugation, like the tolane core in this compound, are fundamental to the emissive layer in Organic Light-Emitting Diodes (OLEDs). While this specific acid might not be the primary emitter, it could serve as a host material in an emissive layer or be a component in a charge-transporting layer. A supramolecular polymer formed from a tolane-based hemi-phasmid benzoic acid and poly(4-vinylpyridine) has been shown to exhibit photoluminescence that is dependent on its liquid crystalline structure. rsc.org

The benzoic acid functional group can be used to tune the electronic properties and facilitate the formation of self-assembled structures through hydrogen bonding, which can influence the performance of light-emitting devices.

Design Principles for Sensor Platform Development (Mechanism-Based)

The design of advanced sensor platforms can leverage the unique chemical and physical properties of this compound. Its rigid structure and potential for self-assembly make it a promising candidate for the development of chemoresponsive materials.

Chemoresponsive Material Architectures

The core principle behind using liquid crystal-forming molecules like this compound in sensors is that the ordered molecular arrangement is sensitive to external stimuli. mdpi.comtue.nl The introduction of an analyte can disrupt the delicate intermolecular forces that stabilize the liquid crystal phase, leading to a detectable optical response. mdpi.com

For instance, a sensor for detecting amines in the vapor phase could be conceptualized. The acidic benzoic acid group would interact with the basic amine molecules, disrupting the hydrogen-bonding network within the liquid crystal and causing a detectable optical change.

Mechanistic Understanding of Stimuli-Responsive Behavior

The stimuli-responsive behavior of sensor platforms based on this compound is rooted in the interplay of molecular interactions. The primary mechanisms include:

Analyte-Induced Phase Transitions: The absorption of an analyte into the liquid crystal matrix can alter the effective shape and polarity of the constituent molecules, potentially inducing a phase transition (e.g., from a nematic to an isotropic phase). This results in a dramatic change in the material's optical properties.

Surface Rearrangement: For sensors employing surface-aligned liquid crystals, the interaction of the analyte with the carboxylic acid headgroups can change the surface energy and disrupt the initial alignment. This reorientation of the liquid crystal director leads to a change in the transmitted light intensity. mdpi.com

The response of such a system is dictated by the strength and specificity of the interaction between the analyte and the benzoic acid group, as well as the collective nature of the liquid crystal's response. The amplification of a molecular-level binding event into a macroscopic optical signal is a key advantage of liquid crystal-based sensors. tue.nl

Formulation and Characterization of Polymer Composites and Hybrid Materials

The incorporation of this compound into polymer matrices can yield advanced composites and hybrid materials with tailored properties. Its rigid, rod-like structure can provide reinforcement, while its functional group offers a handle for chemical integration.

The formulation of such composites could involve dispersing the compound into a thermoplastic or thermosetting polymer matrix. The compatibility between the compound and the polymer is crucial and can be influenced by the pentyl chain and the polarity of the benzoic acid group.

Characterization of these composites would involve a suite of analytical techniques to probe their structure and performance.

| Property Assessed | Characterization Technique | Expected Outcome from Incorporation |

| Mechanical Properties | Dynamic Mechanical Analysis (DMA), Tensile Testing | Increased modulus and strength due to the reinforcing effect of the rigid rod-like molecules. |

| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Potentially enhanced thermal stability due to the aromatic nature of the compound. Altered glass transition temperature (Tg) of the polymer. |

| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Information on the dispersion and alignment of the compound within the polymer matrix. |

| Optical Properties | UV-Vis Spectroscopy, Ellipsometry | Changes in refractive index, transparency, and absorption characteristics. |

In hybrid materials, the benzoic acid group can be used to chemically bond with an inorganic phase, such as silica (B1680970) nanoparticles, through sol-gel processes. This would create an organic-inorganic hybrid with improved interfacial adhesion and potentially enhanced mechanical and thermal properties. The characterization of such hybrid materials would focus on confirming the covalent linkages between the organic and inorganic components, for example, through Fourier-Transform Infrared (FTIR) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Structure Performance Relationships and Rational Design Principles for 4 4 Pentylphenyl Ethynyl Benzoic Acid and Analogs

Influence of Alkyl Chain Length and Position on Mesophase Stability and Self-Assembly

Longer alkyl chains generally lead to more stable and ordered mesophases, such as the smectic A (SmA) phase, where molecules are arranged in layers. unizar.es This is because longer chains increase the aspect ratio of the molecule and enhance intermolecular interactions, promoting a higher degree of organization. unizar.esresearchgate.net For instance, in a series of 1-alkyl-3-halopyridinium halides, which are ionic liquid crystals, compounds with alkyl chains of 12 carbons or longer exhibited SmA phases, and the stability of this phase increased with chain length. unizar.es Similarly, studies on bent-shaped calamitic liquid crystals have shown that compounds with longer alkyl chains (eight to twelve carbons) tend to exhibit nematic phases, while even longer chains favor the formation of smectic A phases. semanticscholar.org

Table 1: Effect of Alkyl Chain Length on Mesophase Type

| Compound Series | Alkyl Chain Length | Observed Mesophase(s) | Reference |

| Bent-shaped calamitic liquid crystals | C8-C12 | Nematic | semanticscholar.org |

| Bent-shaped calamitic liquid crystals | >C12 | Smectic A | semanticscholar.org |

| 1-Alkyl-3-halopyridinium halides | No mesophase | unizar.es | |

| 1-Alkyl-3-halopyridinium halides | ≥C12 | Smectic A | unizar.es |

Impact of Core Rigidity and Aromatic Substitution Patterns on Electronic and Optical Properties

The rigid core of 4-((4-pentylphenyl)ethynyl)benzoic acid, consisting of phenyl and ethynyl (B1212043) groups, is fundamental to its liquid crystalline nature and its electronic and optical properties. semanticscholar.orgresearchgate.net The rigidity of this core helps maintain the rod-like shape necessary for the formation of anisotropic liquid crystal phases. semanticscholar.org The conjugated π-system of the core is also responsible for the material's fluorescence and other optoelectronic characteristics. researchgate.netnih.gov

Aromatic substitution patterns on the core can significantly tune these properties. The introduction of different substituents can alter the electronic nature of the π-system, leading to changes in absorption and emission wavelengths. For example, in a study of selectively fluorinated 1,4-bis(4′-pyridylethynyl)benzenes, the substitution pattern of fluorine atoms on the aromatic rings influenced the UV-Vis absorption and fluorescence spectra. rsc.org The electrophilic character of the phenylethynyl radical, which can be influenced by substituents, also plays a role in its reactivity and the resulting products of aromatic substitution reactions. rsc.org

Furthermore, the geometry of the core, including its linearity or bent nature, has a profound effect on the type of mesophase formed. While linear cores tend to favor nematic and smectic phases, bent cores can lead to the formation of more complex phases like the twist-bend nematic phase. semanticscholar.orgmdpi.com Computational studies and single crystal X-ray diffraction are valuable tools for rationalizing the observed differences in mesomorphic properties based on the molecular structure of the core. nih.gov

Table 2: Influence of Core Structure on Mesomorphic and Optical Properties

| Core Structure Variation | Impact on Properties | Example Compound Class | Reference |

| Increased Core Conjugation | Red-shifted absorption and emission | Core-only calamitic liquid crystals | nih.gov |

| Fluorination of Aromatic Rings | Altered UV-Vis absorption and fluorescence | 1,4-bis(4′-pyridylethynyl)benzenes | rsc.org |

| Introduction of Heteroatoms | Potential for liquid crystallinity at lower temperatures | Heteroaromatic calamitic liquid crystals | researchgate.net |

| Bent Core Geometry | Formation of twist-bend nematic phases | Chalcone and Schiff base derivatives | semanticscholar.orgmdpi.com |

Role of Terminal Carboxylic Acid Functionality in Directing Intermolecular Interactions

The terminal carboxylic acid group of this compound is a key player in directing intermolecular interactions, primarily through the formation of strong hydrogen bonds. nih.govnih.gov This functionality can lead to the formation of hydrogen-bonded dimers, where two carboxylic acid groups associate in a head-to-head arrangement. researchgate.net This dimerization effectively doubles the length of the molecular unit, which can significantly influence the stability and type of the resulting mesophase.

The strength and nature of these hydrogen bonds can be influenced by the surrounding environment. For instance, in p-aminobenzoic acid solutions, the dominant interactions stabilizing oligomers are solvent-dependent, with hydrogen bonds being more prevalent in organic solvents. ucl.ac.uk The formation of these hydrogen-bonded networks can create layered structures, with ionic layers sandwiched between less polar aromatic layers. nih.gov

Beyond simple dimerization, the carboxylic acid group can participate in a variety of hydrogen bonding motifs, including interactions with other functional groups like pyridyl moieties in head-to-tail arrangements. researchgate.net The ability of the carboxylic acid to act as both a hydrogen bond donor and acceptor makes it a versatile tool for controlling the self-assembly of these molecules into well-defined supramolecular architectures. nih.govmdpi.com

Systematic Variation of Molecular Architecture for Targeted Material Properties

The principle of systematically varying the molecular architecture is a cornerstone of designing materials with specific, targeted properties. By making incremental changes to the different parts of the this compound scaffold, researchers can fine-tune the resulting material's characteristics. This approach is analogous to molecular engineering, where small modifications to molecular structures, such as the length of alkyl chains, the type of linking units, or the nature of the aromatic units, can induce different molecular stacking and fluorescence behaviors. researchgate.net

For example, the design of calamitic liquid crystals often involves modifying the central linkage to control the rigidity and thermal stability of the molecule. semanticscholar.org Chalcone and Schiff base linkages are often incorporated for this purpose. semanticscholar.org Similarly, the introduction of different terminal groups can be used to modulate intermolecular interactions and influence mesophase formation.

This systematic approach allows for the development of a wide range of materials from a single molecular template. By understanding the contribution of each molecular component, it becomes possible to rationally design novel liquid crystals with desired properties, such as specific mesophase ranges, enhanced fluorescence, or tailored electronic characteristics. This rational design process is crucial for the development of advanced materials for applications in displays, sensors, and optoelectronics.

Synergistic Effects of Multiple Non-Covalent Interactions in Assemblies

The self-assembly of this compound and its analogs is not governed by a single type of interaction but rather by a synergistic interplay of multiple non-covalent forces. These include hydrogen bonding, π-π stacking, van der Waals forces, and potentially halogen bonding if appropriate substituents are introduced. researchgate.netwhiterose.ac.ukresearchgate.netnih.gov The combination and balance of these interactions determine the final supramolecular structure and the material's properties.

In some cases, halogen bonding can be introduced as an additional tool to direct self-assembly. whiterose.ac.ukresearchgate.net Halogen bonds, formed between a halogen atom and a Lewis base, can be comparable in strength to hydrogen bonds and offer another level of control over the molecular organization. researchgate.net The interplay of these various non-covalent interactions can be complex and is often studied using a combination of experimental techniques and computational modeling to understand the resulting supramolecular architectures. nih.govresearchgate.net This synergistic approach to molecular design allows for the creation of highly ordered and functional materials.

Future Research Directions and Unresolved Challenges in the Field

Development of Sustainable and Atom-Economical Synthetic Methodologies for Ethynyl-Containing Building Blocks

The primary route to synthesizing 4-((4-pentylphenyl)ethynyl)benzoic acid and similar diarylacetylene compounds is the Sonogashira cross-coupling reaction. nih.govnih.govwikipedia.orglibretexts.org This reaction typically involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org For the synthesis of the target molecule, this would likely involve the reaction of 4-iodobenzoic acid with 1-ethynyl-4-pentylbenzene.

While effective, traditional Sonogashira couplings often rely on homogeneous palladium catalysts that can be difficult to recover and reuse, leading to product contamination and increased costs. nih.govnih.gov Furthermore, the use of copper co-catalysts can sometimes lead to the undesirable homocoupling of the alkyne. organic-chemistry.org A significant future research direction is the development of more sustainable and atom-economical synthetic methods. jocpr.comwikipedia.orgnih.govresearchgate.net Atom economy, a concept that emphasizes the maximization of atoms from reactants being incorporated into the final product, is a key principle of green chemistry. wikipedia.orgresearchgate.net

Key areas for future research in this domain include:

Heterogeneous Catalysis: The development of robust and recyclable heterogeneous palladium catalysts, such as palladium nanoparticles supported on various materials or single-atom catalysts, can significantly improve the sustainability of the Sonogashira reaction by allowing for easy separation and reuse of the precious metal catalyst. nih.govnih.gov

Copper-Free Sonogashira Couplings: Research into efficient copper-free Sonogashira protocols is crucial to avoid the issue of alkyne homocoupling and simplify purification processes. libretexts.orgorganic-chemistry.org

Alternative Energy Sources: Exploring the use of microwave irradiation or other alternative energy sources can potentially lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

| Catalyst System | Key Advantages | Relevant Research |

| Heterogeneous Pd Catalysts | Recyclable, reduced metal leaching, improved sustainability. nih.govnih.gov | Development of palladium-based single-atom heterogeneous catalysts. nih.govnih.gov |

| Copper-Free Systems | Avoids alkyne homocoupling, simplifies purification. organic-chemistry.org | Use of palladium(II) β-oxoiminatophosphane complexes. organic-chemistry.org |

Exploration of Novel Supramolecular Architectures with Tunable and Responsive Functionality

The carboxylic acid moiety of this compound is a powerful functional group for directing supramolecular self-assembly through hydrogen bonding. nih.govtandfonline.comu-tokyo.ac.jpacs.orgmdpi.com This, combined with the rigid, rod-like nature of the molecule, makes it an excellent candidate for forming various liquid crystalline phases, such as nematic and smectic phases. tcichemicals.com Future research will focus on creating more complex and functional supramolecular architectures.

Promising research avenues include:

Multi-component Systems: Investigating the co-assembly of this compound with other molecules, such as pyridines or other hydrogen bond acceptors, can lead to the formation of novel supramolecular complexes with tailored properties. tandfonline.comacs.orgmdpi.com

Stimuli-Responsive Materials: Incorporating photo-responsive or chemo-responsive units into the molecular design or as part of a multi-component system can lead to materials whose supramolecular structure, and therefore properties, can be controlled by external stimuli like light or the presence of specific chemical species. nih.gov The ethynyl (B1212043) linker itself can influence the photophysical properties and molecular packing, which is crucial for creating functional materials. mdpi.com

Hierarchical Self-Assembly: Exploring the conditions that promote the hierarchical self-assembly of this molecule from simple hydrogen-bonded dimers to more complex structures like tapes, ribbons, and fibers is a key challenge. nih.gov

| Supramolecular System | Potential Functionality | Key References |

| Hydrogen-bonded complexes with pyridines | Formation of novel liquid crystalline phases. tandfonline.comacs.org | Song et al., Liquid Crystals, 30 (3), (2003); Kato et al., Chem. Mater., 7 , (1995). tandfonline.comacs.org |

| Photo-responsive assemblies | Light-controllable material properties. nih.gov | Abbott et al., Annu. Rev. Condens. Matter Phys., 1 , (2010). nih.gov |

Integration into Multi-Component Systems and Complex Hybrid Materials for Enhanced Performance

The unique properties of calamitic liquid crystals like this compound can be further enhanced by integrating them into multi-component systems and hybrid materials. nih.govelsevierpure.comresearchgate.net This involves combining the liquid crystalline component with other materials, such as polymers or inorganic nanoparticles, to create composites with synergistic or entirely new functionalities.

Future research in this area will likely focus on:

Polymer-Dispersed Liquid Crystals (PDLCs): Dispersing droplets of this compound within a polymer matrix can lead to the creation of electro-optical devices where the light scattering properties can be controlled by an electric field. aps.orgcapes.gov.br

Nanoparticle-Doped Liquid Crystals: Introducing inorganic nanoparticles, such as TiO2 or magnetic nanoparticles, into the liquid crystalline matrix can impart novel optical, electrical, or magnetic properties to the material. elsevierpure.comresearchgate.net The nanoparticles can be functionalized to ensure compatibility and controlled dispersion within the liquid crystal host.

Hybrid Organic-Inorganic Materials: Creating hybrid materials where the organic liquid crystalline molecules are chemically bonded or strongly adsorbed to inorganic frameworks can lead to highly ordered, functional materials for applications in catalysis, sensing, and photonics. elsevierpure.com

| Hybrid Material Type | Potential Applications | Relevant Research |

| Polymer-Dispersed Liquid Crystals (PDLCs) | Smart windows, flexible displays. aps.orgcapes.gov.br | Jakli et al., Phys. Rev. E, 56 , (1997). aps.orgcapes.gov.br |

| Nanoparticle-Doped Liquid Crystals | Advanced optical and magnetic materials. elsevierpure.comresearchgate.net | Kanie & Sugimoto, J. Am. Chem. Soc., 125 , (2003). elsevierpure.com |

Advanced In-Situ Characterization Techniques for Dynamic Self-Assembly Processes

A fundamental challenge in supramolecular chemistry and materials science is understanding the dynamic processes of self-assembly and phase transitions in real-time. To this end, the development and application of advanced in-situ characterization techniques are paramount.

Key techniques and future directions include:

Synchrotron X-ray Scattering: The use of simultaneous small-angle and wide-angle X-ray scattering (SAXS/WAXS) at synchrotron sources allows for the real-time investigation of structural changes at both the molecular and supramolecular length scales during phase transitions. nih.govresearchgate.netrsc.orgmdpi.com This can provide crucial information on the formation and evolution of liquid crystalline mesophases.